Isovaleric acid is a C5, branched-chain saturated fatty acid. It has a role as a plant metabolite and a mammalian metabolite. It is a short-chain fatty acid, a methylbutyric acid and a branched-chain saturated fatty acid. It is a conjugate acid of an isovalerate.

Isovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Isovaleric acid is a natural product found in Francisella tularensis, Artemisia macrocephala, and other organisms with data available.

3-Methylbutanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Isovaleric acid

CAS No.: 92634-50-9

Cat. No.: VC13292288

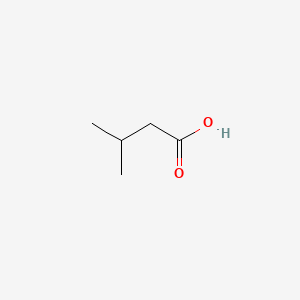

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92634-50-9 |

|---|---|

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | 3-methylbutanoic acid |

| Standard InChI | InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) |

| Standard InChI Key | GWYFCOCPABKNJV-UHFFFAOYSA-N |

| SMILES | CC(C)CC(=O)O |

| Canonical SMILES | CC(C)CC(=O)O |

| Boiling Point | 176.5 °C @ 760 MM HG 175.00 to 177.00 °C. @ 760.00 mm Hg |

| Colorform | Colorless liquid |

| Flash Point | 70 °C |

| Melting Point | -29.3 °C |

Introduction

Chemical and Physical Properties

Isovaleric acid () is a colorless to pale yellow liquid with a density of 0.925 g/mL at 20°C . Its physical properties are summarized in Table 1.

Table 1: Physical Properties of Isovaleric Acid

| Property | Value | Source |

|---|---|---|

| Melting Point | -29°C | |

| Boiling Point | 175–177°C | |

| Flash Point | 74–86°C | |

| Refractive Index | 1.403–1.415 at 20°C | |

| Solubility in Water | 41 g/L at 20°C | |

| Vapor Pressure | 0.38 mmHg at 20°C |

The compound is miscible with ethanol and ether but only slightly soluble in water . Its strong odor arises from its volatility and interaction with olfactory receptors .

Synthesis and Production

Isovaleric acid is industrially synthesized via the oxidation of isovaleraldehyde, which is derived from the hydroformylation of isobutylene . A notable method involves catalytic oxidation using palladium acetate and potassium acetate under an inert atmosphere:

This process achieves yields exceeding 99% under optimized conditions (30–35°C, 6–8 hours) . Alternative routes include microbial fermentation using Clostridium species, which produce isovaleric acid as a metabolic byproduct .

Industrial and Biochemical Applications

Flavor and Fragrance Industry

Isovaleric acid is a key ingredient in cheese, fruit, and fermented beverage flavorings. Its ester derivatives, such as ethyl isovalerate, contribute to apple and pineapple aromas . In perfumery, it enhances musky and animalic notes, particularly in niche fragrances .

Pharmaceuticals

The compound serves as an intermediate in synthesizing sedatives (e.g., valproic acid derivatives) and anticonvulsants . Recent studies highlight its role in prodrug formulations to improve drug solubility .

Agriculture and Animal Nutrition

In animal feed, isovaleric acid improves palatability and inhibits microbial growth, reducing spoilage . It also acts as a precursor for herbicides and pesticides, offering an eco-friendly alternative to synthetic chemicals .

Metabolic Pathways

Isovaleric acid is integral to leucine catabolism. Enzymes like isovaleryl-CoA dehydrogenase facilitate its conversion into acetyl-CoA, entering the Krebs cycle . Dysregulation of this pathway causes isovaleric acidemia, an inborn error of metabolism .

Isovaleric Acidemia: A Metabolic Disorder

Isovaleric acidemia (IVA) is an autosomal recessive disorder caused by mutations in the IVD gene, leading to deficient isovaleryl-CoA dehydrogenase activity . This results in toxic accumulations of isovaleric acid and its derivatives, manifesting as:

-

Acute Symptoms: Vomiting, lethargy, and a "sweaty feet" odor .

-

Chronic Effects: Developmental delays and failure to thrive .

Treatment involves dietary leucine restriction and glycine supplementation to enhance isovaleryl glycine excretion . Neonatal screening programs have reduced mortality rates by enabling early diagnosis .

Recent Research Advancements

Microbial Metabolism

Prevotella bryantii incorporates isovaleric acid into membrane lipids, altering membrane protein abundance and amino acid metabolism . This finding suggests potential applications in biofuels and bioplastics .

Therapeutic Insights

Complementation studies in fibroblast cells revealed no heterogeneity in IVA mutations, confirming a single-gene etiology . Gene therapy targeting IVD is under preclinical investigation .

Environmental Impact

Isovaleric acid’s role in anaerobic digestion enhances methane production in wastewater treatment, offering sustainable energy solutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume